Senicapoc

Description

Properties

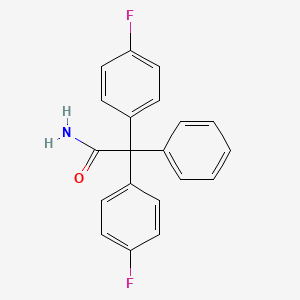

IUPAC Name |

2,2-bis(4-fluorophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2NO/c21-17-10-6-15(7-11-17)20(19(23)24,14-4-2-1-3-5-14)16-8-12-18(22)13-9-16/h1-13H,(H2,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTZUZTYRMOMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276906 | |

| Record name | Senicapoc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289656-45-7 | |

| Record name | Senicapoc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289656-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senicapoc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Senicapoc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SENICAPOC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS6G201A6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Senicapoc's Mechanism of Action in Erythrocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Senicapoc (ICA-17043) is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel, also known as the Gardos channel or KCa3.1. In erythrocytes, particularly in the context of sickle cell disease (SCD), the Gardos channel plays a pivotal role in the pathophysiology of red blood cell (RBC) dehydration. By blocking this channel, this compound prevents the efflux of potassium and subsequent water loss, thereby maintaining erythrocyte hydration. This action is critical as it directly counteracts the increase in intracellular hemoglobin S (HbS) concentration, a key factor that accelerates HbS polymerization and subsequent cell sickling. This guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Gardos Channel Inhibition

The primary molecular target of this compound in erythrocytes is the Gardos channel (KCa3.1), a voltage-independent potassium channel activated by intracellular calcium (Ca²⁺)[1]. In sickle erythrocytes, various factors, including mechanical stress and deoxygenation, can lead to an increase in intracellular Ca²⁺[2]. This rise in Ca²⁺ activates the Gardos channel, leading to an efflux of potassium ions (K⁺) from the cell. To maintain electrical neutrality, chloride ions (Cl⁻) and osmotically obliged water follow, resulting in cellular dehydration[3]. This dehydration increases the concentration of HbS, dramatically shortening the delay time for HbS polymerization and promoting the characteristic sickling of the erythrocyte[3].

This compound acts as a direct blocker of the Gardos channel pore, preventing K⁺ efflux[4][5]. Structural modeling and mutagenesis studies suggest that this compound, a triarylmethane compound, binds within the inner pore of the KCa3.1 channel, with key interactions involving threonine 250 and valine 275 residues[4][6]. By physically obstructing the ion conduction pathway, this compound effectively decouples the pathological rise in intracellular Ca²⁺ from the downstream consequences of K⁺ loss and cellular dehydration.

Quantitative Data: Potency and Efficacy of this compound

The inhibitory potency of this compound on the Gardos channel has been quantified in various studies. The following table summarizes key IC50 values.

| Species/Cell Type | Assay | IC50 (nM) | Reference |

| Human Erythrocytes | Ca²⁺-induced ⁸⁶Rb⁺ flux | 11 | [6][7] |

| Human Erythrocytes | RBC dehydration | 30 | [6][7] |

| Mouse (C57 Black) Erythrocytes | Gardos channel blockade | 50 ± 6 | [6] |

| Cultured Microglia | KCa3.1 currents | 7 | [8] |

Signaling Pathway in Erythrocytes

The activation of the Gardos channel is a critical downstream event in a broader signaling cascade initiated by various stimuli. A key upstream regulator of Ca²⁺ influx in erythrocytes is the mechanosensitive ion channel Piezo1[9][10]. Mechanical forces experienced by RBCs during circulation, particularly through narrow capillaries, can activate Piezo1, leading to Ca²⁺ entry[9][10][11]. This influx of Ca²⁺, in turn, activates the Gardos channel.

Clinical Efficacy in Sickle Cell Disease

A phase 2 clinical trial (NCT00040677) evaluated the efficacy and safety of this compound in patients with sickle cell anemia. The study demonstrated that this compound treatment, particularly at a high dose (10 mg/day), led to statistically significant improvements in several key hematological parameters, indicating a reduction in hemolysis and an increase in RBC survival.

Table of Clinical Trial Results (Phase 2, 12 weeks)

| Parameter | Placebo (n=30) | Low-Dose this compound (6 mg/day, n=29) | High-Dose this compound (10 mg/day, n=31) | P-value (High-Dose vs. Placebo) |

| Change in Hemoglobin (g/dL) | 0.01 | 0.28 | 0.68 | < .001 |

| Change in Hematocrit (%) | 0.1 | 0.9 | 2.2 | < .001 |

| Change in RBC Count (x10¹²/L) | 0.00 | 0.07 | 0.17 | < .001 |

| Change in % Dense RBCs | -0.08 | -1.13 | -2.41 | < .001 |

| Change in % Reticulocytes | -0.46 | -2.18 | -4.12 | < .001 |

| Change in Lactate Dehydrogenase (U/L) | -15 | -59 | -121 | .002 |

| Change in Indirect Bilirubin (mg/dL) | 0.12 | -0.74 | -1.18 | < .001 |

| Change in MCV (fL) | 0.1 | -1.1 | -1.7 | .003 |

| Change in MCH (pg) | 0.2 | -0.6 | -0.8 | .002 |

| Change in MCHC (g/dL) | -0.1 | 0.0 | 0.1 | .17 |

Data extracted from Ataga et al., Blood, 2008.[12][13][14][15][16]

Experimental Protocols

Gardos Channel Activity Assay (⁸⁶Rb⁺ Flux)

This assay measures the activity of the Gardos channel by quantifying the influx of the potassium surrogate, Rubidium-86 (⁸⁶Rb⁺), into erythrocytes upon stimulation with a calcium ionophore.

Detailed Methodology:

-

Erythrocyte Preparation:

-

Obtain whole blood in an appropriate anticoagulant (e.g., heparin).

-

Centrifuge to pellet the erythrocytes and remove the plasma and buffy coat.

-

Wash the erythrocytes three times with a magnesium-containing buffer (e.g., MFB: 145 mM NaCl, 2 mM KCl, 0.15 mM MgCl₂, 10 mM Tris-HCl, pH 7.4).

-

Resuspend the washed erythrocytes in the same buffer to a final hematocrit of 20-50%.

-

-

⁸⁶Rb⁺ Influx Assay:

-

Pre-incubate aliquots of the erythrocyte suspension with varying concentrations of this compound or a vehicle control for 10-15 minutes at room temperature.

-

Initiate the influx by adding a solution containing ⁸⁶RbCl (to a final activity of ~2 µCi/mL) and a Ca²⁺ ionophore (e.g., 5 µM A23187) to raise intracellular Ca²⁺ levels and activate the Gardos channel.

-

Incubate the reaction mixture at 37°C for 5-10 minutes.

-

Terminate the influx by adding an ice-cold "stop solution" containing a high concentration of a non-radioactive K⁺ channel blocker (e.g., quinine or clotrimazole) to prevent further ⁸⁶Rb⁺ movement.

-

Rapidly centrifuge the samples to pellet the erythrocytes.

-

Aspirate the supernatant and wash the cell pellet with the ice-cold stop solution.

-

Lyse the erythrocyte pellet with a hypotonic solution or detergent.

-

Measure the radioactivity in the lysate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of ⁸⁶Rb⁺ influx for each concentration of this compound.

-

Plot the influx rate against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Erythrocyte Density Measurement (Percoll Gradient)

This method separates erythrocytes based on their density, allowing for the quantification of the "dense" cell fraction, which is increased in sickle cell disease due to dehydration.

Detailed Methodology:

-

Gradient Preparation:

-

Prepare a stock isotonic Percoll (SIP) solution by mixing 9 parts Percoll with 1 part 1.5 M NaCl.

-

For a continuous gradient, mix the SIP with 0.15 M NaCl to the desired starting density. Centrifuge this solution in an angle-head rotor at high speed (e.g., 30,000 x g for 15 minutes) to allow the Percoll to form a self-generated gradient.

-

For a discontinuous gradient, prepare several solutions of Percoll at different densities (e.g., 1.085 g/mL, 1.092 g/mL, 1.101 g/mL, etc.) and carefully layer them in a centrifuge tube from most dense at the bottom to least dense at the top[3].

-

-

Cell Separation:

-

Wash erythrocytes as described in the ⁸⁶Rb⁺ flux assay protocol.

-

Carefully layer a small volume of the washed erythrocyte suspension on top of the pre-formed Percoll gradient.

-

Centrifuge the tubes at a specified speed and time (e.g., 4000 x g for 30 minutes at 4°C) to allow the erythrocytes to migrate to their isopycnic point within the gradient[3].

-

-

Fractionation and Analysis:

-

After centrifugation, distinct bands of erythrocytes will be visible at different levels of the gradient.

-

Carefully aspirate the fractions from the top of the gradient.

-

The density of each fraction can be determined by running a parallel tube with density marker beads.

-

The percentage of cells in each fraction, particularly the dense fraction (typically defined as cells with a density >1.11 g/mL), is then calculated.

-

Conclusion

This compound represents a targeted therapeutic approach for sickle cell disease, directly addressing the critical issue of erythrocyte dehydration. Its mechanism of action, centered on the potent and selective inhibition of the Gardos channel, is well-characterized. By preventing the pathological loss of potassium and water from sickle erythrocytes, this compound helps to maintain normal cell volume and reduce the intracellular concentration of HbS. This, in turn, is expected to delay HbS polymerization, reduce cell sickling, and improve red blood cell survival, as supported by clinical trial data showing improvements in hemoglobin levels and markers of hemolysis. The detailed understanding of its mechanism and the availability of robust experimental protocols for its evaluation make this compound a significant molecule in the study and potential treatment of sickle cell disease and other conditions involving erythrocyte dehydration.

References

- 1. Calmodulin regulation of Ca2+ transport in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium in Red Blood Cells—A Perilous Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of erythrocyte density on aggregability as a marker of cell age: Dissociation dynamics in extensional flow [arxiv.org]

- 4. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Kca3.1 Channels in Cancer [cellphysiolbiochem.com]

- 6. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium influx: An essential process by which α-Synuclein regulates morphology of erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Applications of Percoll In Blood Cells [sigmaaldrich.com]

- 9. Piezo1 links mechanical forces to red blood cell volume - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Piezo1 as a force-through-membrane sensor in red blood cells | eLife [elifesciences.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. eclinpath.com [eclinpath.com]

- 15. noul.com [noul.com]

- 16. Regulatory mechanisms controlling store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Gardos Channel Inhibition by Senicapoc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senicapoc (ICA-17043) is a potent and selective small-molecule inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1, commonly known as the Gardos channel. This channel plays a crucial role in regulating potassium efflux and maintaining cell volume, particularly in erythrocytes and lymphocytes. Dysregulation of the Gardos channel is implicated in the pathophysiology of several diseases, most notably sickle cell disease (SCD), where it contributes to red blood cell dehydration and subsequent sickling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative inhibitory properties, detailed experimental protocols for its evaluation, and its effects on relevant signaling pathways.

Introduction to the Gardos Channel (KCa3.1)

The Gardos channel (KCa3.1) is a voltage-independent potassium channel activated by an increase in intracellular calcium concentration ([Ca²⁺]i).[1][2] Upon activation, it facilitates the efflux of potassium ions (K⁺) from the cell. In erythrocytes, this K⁺ efflux, followed by osmotically obliged water loss, leads to cell dehydration.[3][4] In sickle cell disease, this dehydration increases the intracellular concentration of hemoglobin S (HbS), promoting its polymerization and the characteristic sickling of red blood cells.[5][6] Therefore, inhibition of the Gardos channel presents a logical therapeutic strategy to mitigate the primary pathology of SCD.

In immune cells such as T-lymphocytes, the KCa3.1 channel is a key regulator of Ca²⁺ signaling, which is essential for T-cell activation, proliferation, and cytokine production.[7][8] Upon T-cell receptor engagement, an influx of Ca²⁺ activates KCa3.1, leading to membrane hyperpolarization that sustains the driving force for further Ca²⁺ entry.[2][9]

This compound: A Potent and Selective KCa3.1 Inhibitor

This compound, chemically known as 2,2-bis(4-fluorophenyl)-2-phenylacetamide, is a highly potent and selective inhibitor of the Gardos channel.[5][10] It was developed to prevent the dehydration of sickle red blood cells by blocking the Gardos channel-mediated K⁺ efflux.[10][11]

Mechanism of Action

This compound acts as a direct pore blocker of the KCa3.1 channel.[12] Structural modeling and site-directed mutagenesis studies have suggested that this compound, similar to other triarylmethane blockers like TRAM-34, binds within the inner pore of the channel.[13] This binding physically obstructs the passage of potassium ions, thereby inhibiting ion conduction.[12]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in various in vitro and in vivo systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species/Cell Type | Value | Reference(s) |

| IC₅₀ (KCa3.1 Channel) | Human | 11 nM | [14][15][16][17] |

| IC₅₀ (Ca²⁺-induced Rubidium Flux) | Human Red Blood Cells | 11 nM | [11][15][16][17] |

| IC₅₀ (Red Blood Cell Dehydration) | Human Red Blood Cells | 30 nM | [11][15][16][17] |

| IC₅₀ (KCa3.1 Channel) | Mouse (C57 Black) Red Blood Cells | 50 ± 6 nM | [15][17] |

| IC₅₀ (Microglia KCa3.1 Currents) | Mouse Microglia | 6.97 ± 3.17 nM | [18] |

Table 2: Clinical Trial Data for this compound in Sickle Cell Anemia (Phase II)

| Parameter | High-Dose this compound (10 mg/day) | Placebo | P-value | Reference(s) |

| Change in Hemoglobin Level | +0.68 g/dL | +0.01 g/dL | < .001 | [5][6] |

| Change in Percentage of Dense RBCs | -2.41% | -0.08% | < .001 | [5][6] |

| Change in Reticulocytes | -4.12% | -0.46% | < .001 | [5][6] |

| Change in Lactate Dehydrogenase | -121 U/L | -15 U/L | .002 | [5][6] |

| Change in Indirect Bilirubin | -1.18 mg/dL | +0.12 mg/dL | < .001 | [5][6] |

Note: A Phase III trial was terminated early due to a lack of efficacy in reducing the rate of sickle cell painful crises, despite improvements in anemia and hemolysis.[19][20]

Experimental Protocols

In Vitro Gardos Channel Inhibition Assay (Washed Red Blood Cell Assay)

This protocol is designed to measure the inhibition of Ca²⁺-induced K⁺ (or a surrogate ion like Rubidium) flux from red blood cells.

-

Blood Collection and Preparation:

-

Obtain heparinized human blood.

-

Dilute the whole blood 1:1 with Modified Flux Buffer (MFB: 140 mM NaCl, 5 mM KCl, 10 mM Tris, 0.1 mM EGTA, pH 7.4).

-

Centrifuge at 1000 rpm to pellet the red blood cells (RBCs).

-

Wash the RBC pellet three times with MFB.

-

Resuspend the final RBC pellet in MFB.[17]

-

-

Incubation with this compound:

-

Incubate aliquots of the washed RBC suspension with increasing concentrations of this compound for 10 minutes at room temperature.[17]

-

-

Activation of Gardos Channel and Flux Measurement:

-

Activate the Gardos channel by exposing the RBCs to a calcium ionophore (e.g., A23187) in the presence of external calcium.

-

Measure the rate of ⁸⁶Rb⁺ (as a tracer for K⁺) efflux from the pre-loaded RBCs over time.[5]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of ⁸⁶Rb⁺ efflux for each this compound concentration compared to the control (no inhibitor).

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Electrophysiological Measurement of KCa3.1 Currents

This protocol uses patch-clamp electrophysiology to directly measure the effect of this compound on KCa3.1 channel currents.

-

Cell Preparation:

-

Use a cell line expressing KCa3.1 channels (e.g., HEK293 cells transfected with KCNN4).

-

Culture the cells under appropriate conditions.

-

-

Patch-Clamp Recording:

-

Application of this compound:

-

Perfuse the recording chamber with bath solutions containing increasing concentrations of this compound.

-

Record the KCa3.1 currents before and after the application of the inhibitor.

-

-

Data Analysis:

-

Measure the amplitude of the KCa3.1 current at a specific voltage.

-

Calculate the percentage of current inhibition for each this compound concentration.

-

Determine the IC₅₀ value from the concentration-inhibition curve.[18]

-

Signaling Pathways and Logical Relationships

Gardos Channel-Mediated Red Blood Cell Dehydration

Caption: Gardos channel activation cascade in sickle cell disease and the inhibitory action of this compound.

Role of KCa3.1 in T-Cell Activation

Caption: KCa3.1-mediated signaling pathway in T-cell activation and its inhibition by this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the Gardos (KCa3.1) channel. Its mechanism of action as a pore blocker effectively prevents calcium-activated potassium efflux, a key process in the pathophysiology of red blood cell dehydration in sickle cell disease and in the modulation of immune responses. While clinical trials in SCD did not meet the primary endpoint of reducing vaso-occlusive crises, the drug demonstrated clear biological activity in improving hematologic parameters and reducing hemolysis.[5][19][20] The extensive preclinical and clinical data, along with established experimental protocols for its evaluation, make this compound a valuable tool for researchers studying the physiological and pathological roles of the KCa3.1 channel and a candidate for potential repurposing in other indications where KCa3.1 inhibition may be beneficial, such as certain inflammatory or fibrotic diseases.[23][24]

References

- 1. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The potassium channel KCa3.1 as new therapeutic target for the prevention of obliterative airway disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Gárdos channel: a review of the Ca2+-activated K+ channel in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. ashpublications.org [ashpublications.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. THE Ca2+-ACTIVATED K CHANNEL KCa3.1 COMPARTMENTALIZES IN THE IMMUNOLOGICAL SYNAPSE OF HUMAN T LYMPHOCYTES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How the Potassium Channel Response of T Lymphocytes to the Tumor Microenvironment Shapes Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. ICA-17043, a novel Gardos channel blocker, prevents sickled red blood cell dehydration in vitro and in vivo in SAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. axonmedchem.com [axonmedchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. abmole.com [abmole.com]

- 17. selleckchem.com [selleckchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Improvements in haemolysis and indicators of erythrocyte survival do not correlate with acute vaso-occlusive crises in patients with sickle cell disease: a phase III randomized, placebo-controlled, double-blind study of the Gardos channel blocker this compound (ICA-17043) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Pharmacological activation of KCa3.1/KCa2.3 channels produces endothelial hyperpolarization and lowers blood pressure in conscious dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound: Repurposing a Drug to Target Microglia KCa3.1 in Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 24. clinicaltrials.eu [clinicaltrials.eu]

Senicapoc: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Senicapoc (ICA-17043), a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel, also known as the Gardos channel (KCa3.1). Developed initially for the treatment of sickle cell disease (SCD), its mechanism of action has also led to investigations in other therapeutic areas, including neuroinflammatory conditions.

Core Pharmacodynamic Properties

This compound exerts its therapeutic effects by specifically targeting the Gardos channel, a key regulator of potassium efflux in various cell types, including red blood cells and microglia.

Mechanism of Action

This compound is a potent inhibitor of the Gardos channel (KCa3.1)[1][2]. In sickle cell disease, the polymerization of hemoglobin S is highly dependent on the intracellular hemoglobin concentration[1]. The Gardos channel, when activated by a rise in intracellular calcium, mediates the efflux of potassium and osmotically obliged water, leading to red blood cell dehydration and an increased hemoglobin S concentration, which in turn promotes sickling[1][3]. By blocking this channel, this compound aims to reduce potassium and water loss, thereby maintaining red blood cell hydration and mitigating the primary pathophysiology of the disease[3].

The finding that this compound can cross the blood-brain barrier has opened up its investigation for central nervous system (CNS) indications[4]. In the CNS, the KCa3.1 channel is crucial for the activation of microglia, the resident immune cells of the brain[5]. By inhibiting this channel on microglia, this compound can suppress neuroinflammatory processes, such as the release of nitric oxide and pro-inflammatory cytokines like IL-1β[5][6].

In Vitro and In Vivo Potency

This compound has demonstrated high potency in blocking the Gardos channel across various experimental systems.

| Parameter | Value | Species/System | Reference |

| IC50 (Gardos Channel Blockade) | 11 nM | Human Red Blood Cells | [3][7] |

| IC50 (Ca2+-induced Rubidium Flux) | 11 nM | Human Red Blood Cells | [7] |

| IC50 (RBC Dehydration Inhibition) | 30 nM | Human Red Blood Cells | [7] |

| IC50 (Gardos Channel Blockade) | 50 ± 6 nM | Mouse (C57 Black) Red Blood Cells | [7] |

| IC50 (Microglial KCa3.1 Currents) | 6.97 ± 3.17 nM | Mouse Microglial Cell Line | [6] |

Pharmacokinetic Profile

Clinical and preclinical studies have characterized the absorption, distribution, metabolism, and excretion properties of this compound.

Human Pharmacokinetics (Sickle Cell Disease Patients)

A Phase I, single-dose, dose-escalation study in patients with sickle cell disease provided key pharmacokinetic parameters. The total systemic exposure, as measured by AUC(0-infinity), increased nearly proportionally with the dose. However, the rate of absorption appeared to be delayed at doses greater than 100 mg[8]. The long half-life of this compound supports a once-daily dosing regimen[3][8].

| Parameter | 50 mg Dose | 100 mg Dose | 150 mg Dose | Reference |

| Cmax (ng/mL) | 59.1 | 108.7 | 109.1 | [8] |

| AUC(0-infinity) (ng·hr/mL) | 11,827 | 19,697 | 30,676 | [8] |

| Half-life (t1/2) | \multicolumn{3}{c | }{12.8 days (overall mean)} | [8] |

Preclinical Pharmacokinetics (Rodent Models)

Studies in rats have been crucial in determining the CNS penetrance of this compound.

| Time Post-Dose | Free Plasma Conc. (nM) | Free Brain Conc. (nM) | CSF Conc. (nM) | Reference |

| 1 hour | 17 | 37 | 25 | [4] |

| 4 hours | 65 | 136 | 121 | [4] |

Dosing for the above preclinical data was 10 mg/kg orally in rats[4].

Protein and Tissue Binding

This compound exhibits high binding to plasma and brain tissue proteins.

| Parameter | Value | Method | Reference |

| Plasma Protein Binding | 96.8 ± 0.5% | Equilibrium Dialysis | [6] |

| Brain Tissue Extract Binding | 98.1 ± 0.5% | Equilibrium Dialysis | [6] |

Key Experimental Methodologies

The following section details the protocols for pivotal assays used to characterize the pharmacokinetics and pharmacodynamics of this compound.

Measurement of this compound Plasma Concentrations

A high-performance liquid chromatography/mass spectrometric (HPLC/MS) assay was utilized to quantify this compound levels in plasma[3].

-

Sample Preparation : Blood samples are collected at specified time points post-dose. Plasma is separated by centrifugation.

-

Chromatography : An HPLC system is used to separate this compound from other plasma components.

-

Detection : A mass spectrometer, coupled to the HPLC, provides sensitive and specific detection and quantification of the compound.

-

Validation : The assay is validated for linearity, precision, accuracy, and specificity.

Gardos Channel Activity Assay (86Rb+ Flux)

This assay measures the activity of the Gardos channel by quantifying the movement of a potassium surrogate, Rubidium-86 (86Rb+), out of red blood cells[3].

-

Cell Preparation : Heparinized human blood is centrifuged, and the resulting red blood cell (RBC) pellet is washed multiple times with a buffer solution (e.g., MFB) and resuspended[7].

-

Drug Incubation : Aliquots of the RBC suspension are incubated with increasing concentrations of this compound for a defined period (e.g., 10 minutes) at room temperature[7].

-

Channel Activation : Gardos channel flux is activated by exposing the RBCs to calcium and a calcium ionophore[3].

-

Flux Measurement : The rate of 86Rb+ efflux from the cells is measured over time.

-

Data Analysis : The inhibition of 86Rb+ flux by this compound is used to calculate the IC50 value.

Microglial KCa3.1 Current Measurement (Patch-Clamp Electrophysiology)

Whole-cell patch-clamp electrophysiology is used to directly measure the inhibitory effect of this compound on KCa3.1 currents in microglia[6].

-

Cell Culture : A mouse microglial cell line is used as the model system.

-

Electrophysiology Setup : Microglial cells are dialyzed with a solution containing 1 µM of free Ca2+ to activate KCa3.1 channels.

-

Current Elicitation : KCa3.1 currents are elicited by applying ramp pulses from -120 to +40 mV.

-

This compound Application : this compound is applied to the cells at various concentrations.

-

Data Acquisition and Analysis : The recorded currents are measured, and the concentration-dependent block by this compound is fitted to determine the IC50.

Visualized Pathways and Workflows

Signaling Pathway of this compound in Sickle Cell Disease

Caption: this compound's mechanism in preventing sickle red blood cell dehydration.

Experimental Workflow for Gardos Channel Activity Assay

Caption: Workflow for determining this compound's IC50 on the Gardos channel.

This compound's Action on Microglia in Neuroinflammation

Caption: this compound's role in mitigating microglial-mediated neuroinflammation.

Selectivity and Safety

This compound is noted for its high selectivity for the KCa3.1 channel. In a screen of approximately 70 other neuronal drug targets, including receptors, enzymes, transporters, and other ion channels, this compound at a concentration of 1 µM did not show any significant off-target inhibition[4]. Furthermore, it does not appear to suffer from metabolic instability or significant effects on cytochrome P450 enzymes[4].

In clinical trials for sickle cell anemia, this compound was generally well-tolerated[1][3][4]. No dose-limiting adverse events were noted in the Phase I single-dose study[8]. This favorable safety profile is a significant advantage for its potential repurposing for other indications[4].

References

- 1. This compound (ICA-17043): a potential therapy for the prevention and treatment of hemolysis-associated complications in sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ashpublications.org [ashpublications.org]

- 4. This compound: Repurposing a Drug to Target Microglia KCa3.1 in Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the potassium channel KCa3.1 by this compound reverses tactile allodynia in rats with peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Repurposing the KCa3.1 Blocker this compound for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Dose-escalation study of ICA-17043 in patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Senicapoc and its Impact on Erythrocyte Hydration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Senicapoc's effect on red blood cell (RBC) hydration, focusing on its mechanism of action as a selective blocker of the Gardos channel (KCNN4). The content herein is intended for professionals in the fields of hematology, pharmacology, and drug development, offering a comprehensive overview of the quantitative data, experimental methodologies, and underlying physiological pathways associated with this compound.

Core Mechanism of Action: Gardos Channel Inhibition

This compound (formerly ICA-17043) is a potent and selective inhibitor of the Gardos channel, a calcium-activated potassium channel in erythrocytes.[1][2][3] The Gardos channel plays a crucial role in regulating potassium efflux from red blood cells.[4] In pathological conditions such as sickle cell disease (SCD), increased intracellular calcium levels lead to the over-activation of the Gardos channel.[5] This results in an excessive loss of potassium ions and osmotically obliged water, leading to RBC dehydration, increased mean corpuscular hemoglobin concentration (MCHC), and the formation of dense, rigid cells that contribute to vaso-occlusive crises and hemolysis.[6][7]

This compound, by blocking the Gardos channel, prevents this pathological potassium and water loss, thereby preserving RBC hydration and mitigating the downstream consequences of cellular dehydration.[1][7]

Quantitative Data on this compound's Efficacy

Clinical trials with this compound, particularly in patients with sickle cell anemia, have provided quantitative evidence of its effects on red blood cell hydration and hematological parameters. The following tables summarize key findings from a 12-week, randomized, double-blind, phase 2 dose-finding study.[1][8][9][10]

Table 1: Hematological and Red Blood Cell Hydration Parameters

| Parameter | Placebo (n=30) | Low-Dose this compound (6 mg/day) (n=29) | High-Dose this compound (10 mg/day) (n=31) | P-value (High-Dose vs. Placebo) |

| Change in Hemoglobin (g/L) | 0.1 | 2.8 | 6.8 | < .001 |

| Change in Hematocrit (%) | -0.1 | 0.9 | 2.1 | < .001 |

| Change in RBC Count (x1012/L) | 0.01 | 0.09 | 0.20 | < .001 |

| Change in Percentage of Dense RBCs (%) | -0.08 | -1.50 | -2.41 | < .001 |

| Change in Reticulocytes (%) | -0.46 | -2.82 | -4.12 | < .001 |

| Change in MCHC (g/L) | -0.6 | -2.1 | -3.2 | < .05 |

Table 2: Markers of Hemolysis

| Parameter | Placebo (n=30) | Low-Dose this compound (6 mg/day) (n=29) | High-Dose this compound (10 mg/day) (n=31) | P-value (High-Dose vs. Placebo) |

| Change in Lactate Dehydrogenase (U/L) | -15 | -85 | -121 | .002 |

| Change in Indirect Bilirubin (mg/dL) | 0.12 | -0.75 | -1.18 | < .001 |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound and its effects on red blood cell hydration.

Measurement of Gardos Channel Activity (86Rb+ Flux Assay)

This assay quantifies the activity of the Gardos channel by measuring the influx of the potassium analog, 86Rubidium (86Rb+).

Protocol:

-

Red Blood Cell Preparation:

-

Obtain whole blood in heparinized tubes.

-

Wash RBCs three times with a cold physiological salt solution (e.g., 150 mM NaCl, 10 mM HEPES, pH 7.4).

-

Resuspend the washed RBCs to a 50% hematocrit in the same buffer.

-

-

Gardos Channel Activation and Inhibition:

-

Pre-incubate RBC aliquots with varying concentrations of this compound or a vehicle control for 10-15 minutes at 37°C.

-

To activate the Gardos channel, introduce a calcium ionophore (e.g., A23187, final concentration 1-5 µM) in the presence of extracellular calcium (1-2 mM).

-

-

86Rb+ Influx Measurement:

-

Initiate the influx by adding 86RbCl (final activity of 1-2 µCi/mL) to the cell suspension.

-

At specified time points (e.g., 0, 5, 10, 15 minutes), take aliquots of the suspension and immediately stop the influx by adding an ice-cold "stop solution" containing a high concentration of non-radioactive RbCl (e.g., 100 mM) to outcompete the radioactive isotope.

-

Pellet the cells by centrifugation.

-

Wash the cell pellet multiple times with the stop solution to remove extracellular 86Rb+.

-

Lyse the final cell pellet with a lysis buffer (e.g., 0.1% Triton X-100).

-

-

Quantification:

-

Measure the radioactivity of the cell lysate using a gamma counter.

-

Determine the rate of 86Rb+ influx and calculate the IC50 value for this compound by plotting the influx rate against the drug concentration.

-

Determination of Red Blood Cell Density

The percentage of dense red blood cells is a direct indicator of cellular dehydration.

Protocol:

-

Percoll Gradient Preparation:

-

Prepare a stock isotonic Percoll solution (90% Percoll, 10% 1.5 M NaCl).

-

Create a discontinuous density gradient by carefully layering Percoll solutions of decreasing densities (e.g., 80%, 70%, 60%, 50%) in a centrifuge tube.[11]

-

-

Cell Separation:

-

Wash RBCs with a physiological buffer.

-

Carefully layer a small volume of the washed RBC suspension on top of the Percoll gradient.

-

Centrifuge the tubes at a force and duration sufficient to separate the cells based on their density (e.g., 2000 x g for 20 minutes).

-

-

Analysis:

-

After centrifugation, distinct bands of RBCs will be visible at the interfaces of the Percoll layers.

-

Carefully aspirate each band.

-

The fraction at the bottom of the tube represents the densest cells.

-

Quantify the percentage of cells in the dense fraction relative to the total number of cells loaded.

-

Measurement of Mean Corpuscular Hemoglobin Concentration (MCHC)

MCHC is a calculated measure of the average concentration of hemoglobin inside a single red blood cell.

Protocol:

-

Automated Hematology Analyzer:

-

The most common method for determining MCHC is through the use of an automated hematology analyzer.[3]

-

These instruments directly measure hemoglobin (Hb) concentration and hematocrit (Hct) or mean corpuscular volume (MCV).

-

-

Calculation:

-

The MCHC is calculated using the following formula: MCHC (g/dL) = (Hemoglobin [g/dL] / Hematocrit [%]) x 100

-

Osmotic Fragility Test

This test assesses the ability of red blood cells to resist hemolysis in hypotonic solutions, providing an indirect measure of their surface area-to-volume ratio and hydration state.

Protocol:

-

Preparation of Saline Solutions:

-

Incubation:

-

Add a standardized amount of whole blood or washed RBCs to each saline solution.

-

Incubate the mixtures at room temperature for a defined period (e.g., 30 minutes).[2]

-

-

Measurement of Hemolysis:

-

Centrifuge the tubes to pellet the intact red blood cells.

-

Measure the absorbance of the supernatant at a wavelength of 540 nm to quantify the amount of hemoglobin released.[4]

-

A tube with distilled water serves as the 100% hemolysis control, and a tube with isotonic saline (0.9% NaCl) serves as the 0% hemolysis control.

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each saline concentration.

-

Plot the percentage of hemolysis against the saline concentration to generate an osmotic fragility curve. A leftward shift in the curve indicates increased osmotic resistance (and potentially better hydration), while a rightward shift indicates increased fragility.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Gardos Channel Activation in Red Blood Cells

The activation of the Gardos channel is intricately linked to intracellular calcium levels and the activity of other ion channels, notably Piezo1 and CaV2.1.[11]

Caption: Gardos channel activation pathway in red blood cells.

In Vitro Screening Workflow for Gardos Channel Inhibitors

The discovery and characterization of Gardos channel inhibitors like this compound typically follow a multi-step in vitro screening cascade.

Caption: In vitro screening workflow for Gardos channel inhibitors.

Conclusion

This compound represents a targeted therapeutic approach to mitigating red blood cell dehydration by specifically inhibiting the Gardos channel. The quantitative data from clinical studies demonstrate its efficacy in improving hematological parameters and reducing hemolysis in patients with sickle cell disease. The experimental protocols detailed in this guide provide a framework for the continued investigation of Gardos channel modulators and their effects on erythrocyte physiology. The elucidated signaling pathways and screening workflows offer valuable insights for the development of novel therapies targeting red blood cell hydration.

References

- 1. Targeting ion channels with ultra-large library screening for hit discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Age Decline in the Activity of the Ca2+-sensitive K+ Channel of Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aurorabiomed.com.cn [aurorabiomed.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for one-step selective lysis of red blood cells and platelets with long-term preservation of white blood cells (human) at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aurorabiomed.com.cn [aurorabiomed.com.cn]

- 8. youtube.com [youtube.com]

- 9. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition by nitrendipine of 86Rb+ fluxes in subconfluent MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of Senicapoc: A Gardos Channel Blocker for Sickle Cell Anemia

For Immediate Distribution

This technical guide provides an in-depth overview of the in vitro studies of Senicapoc (formerly ICA-17043), a potent and selective blocker of the Gardos channel (KCa3.1), for the potential treatment of sickle cell anemia. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental evaluation of this compound.

Sickle cell disease is a genetic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell (RBC) sickling, dehydration, and a cascade of downstream pathological events.[1][2] One of the key contributors to the sickling process is RBC dehydration, which increases the intracellular concentration of HbS and accelerates its polymerization.[1][2][3][4] The Gardos channel, a calcium-activated potassium channel, plays a crucial role in this dehydration process.[1][4][5] this compound was developed to inhibit this channel, thereby preventing potassium and water efflux, maintaining RBC hydration, and consequently reducing sickling and hemolysis.[3][6][7]

Quantitative In Vitro Efficacy of this compound

This compound has demonstrated potent and selective inhibition of the Gardos channel in various in vitro assays. The following tables summarize the key quantitative data from these studies.

| Parameter | Species | Value | Reference(s) |

| Gardos Channel (KCa3.1) Inhibition (IC50) | Human | 11 nM | [4][8][9][10] |

| Mouse (C57 Black) | 50 ± 6 nM | [8][9] | |

| RBC Dehydration Inhibition (IC50) | Human | 30 nM | [8][9] |

| Ca2+-induced Rubidium Flux Inhibition (IC50) | Human | 11 nM | [8][9] |

Table 1: In Vitro Potency of this compound

| Cell Type | Parameter Measured | Effect of this compound | Reference(s) |

| Human Sickle RBCs | Cellular Hemoglobin Concentration | Concentration-dependent blockage of increase | [8][9] |

| Human Sickle RBCs | Dense Cell Formation | Significant decrease | [5][6][10][11][12][13][14] |

| Human Sickle RBCs | Potassium (K+) Content | Increased | [8][9] |

| Human Sickle RBCs | Sodium (Na+) Content | No change | [8][9] |

Table 2: In Vitro Effects of this compound on Sickle Red Blood Cell Properties

Core Signaling Pathway and Mechanism of Action

In sickle cell anemia, deoxygenation triggers HbS polymerization, which in turn increases intracellular calcium levels. This rise in calcium activates the Gardos channel, leading to an efflux of potassium ions and water, causing cell dehydration and further promoting sickling. This compound directly blocks the Gardos channel, interrupting this pathological cascade.

Caption: Pathophysiology of sickle cell dehydration and this compound's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key in vitro experimental protocols used to evaluate this compound's effect on sickle red blood cells.

Gardos Channel Activity Assay (Rubidium Flux)

This assay measures the activity of the Gardos channel by quantifying the efflux of Rubidium (Rb+), a potassium surrogate, from red blood cells.

Caption: Workflow for a Rubidium Flux Assay to measure Gardos channel activity.

Detailed Steps:

-

Preparation of Red Blood Cells: Whole blood from sickle cell patients is centrifuged to separate the plasma and buffy coat. The resulting RBC pellet is washed multiple times with a suitable buffer (e.g., Magnesium-Free Buffer - MFB).[8]

-

Rubidium Loading: The washed RBCs are loaded with 86Rb+ by incubation in a loading buffer containing the radioisotope.

-

Incubation with this compound: The 86Rb+-loaded RBCs are incubated with varying concentrations of this compound for a defined period (e.g., 10 minutes at room temperature).[8]

-

Induction of Calcium Influx: Gardos channel activity is stimulated by inducing calcium influx using a calcium ionophore (e.g., A23187) in the presence of external calcium.

-

Termination of Flux: The efflux is stopped at specific time points by adding a cold stop solution containing a Gardos channel inhibitor (e.g., clotrimazole) and centrifuging to pellet the cells.

-

Measurement of Rubidium Efflux: The radioactivity in the supernatant is measured using a scintillation counter to determine the amount of 86Rb+ that has exited the cells.

-

Data Analysis: The percentage of 86Rb+ efflux is calculated for each this compound concentration and compared to the control (no this compound) to determine the IC50 value.

Red Blood Cell Dehydration Assay

This assay assesses the ability of this compound to prevent the dehydration of sickle RBCs, which is observed as an increase in mean corpuscular hemoglobin concentration (MCHC).

Methodology Outline:

-

RBC Preparation: Similar to the rubidium flux assay, sickle RBCs are isolated and washed.

-

Incubation: The RBCs are incubated with different concentrations of this compound.

-

Dehydration Induction: Dehydration is induced by creating conditions that activate the Gardos channel, such as increasing intracellular calcium.

-

Measurement of Cell Density: The density of the RBCs is measured. A common method involves centrifuging the cells through a density gradient (e.g., Percoll or Stractan). The percentage of dense cells is then quantified.

-

Analysis: The effect of this compound on preventing the formation of dense cells is determined in a concentration-dependent manner to calculate the IC50 for dehydration inhibition.

Conclusion

The in vitro data for this compound compellingly demonstrate its potent and specific inhibition of the Gardos channel in sickle red blood cells. This mechanism of action directly addresses a key pathological event in sickle cell anemia – RBC dehydration. The quantitative data on its inhibitory concentrations and its demonstrated effects on cellular properties underscore its potential as a therapeutic agent. While clinical trials showed that this compound improved hematological parameters but did not reduce the frequency of vaso-occlusive crises, the foundational in vitro studies remain a cornerstone for understanding the role of the Gardos channel in sickle cell disease and for the development of future therapies targeting RBC hydration.[5][11][13]

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. Ionophore-mediated swelling of erythrocytes as a therapeutic mechanism in sickle cell disease | Haematologica [haematologica.org]

- 3. This compound (ICA-17043): a potential therapy for the prevention and treatment of hemolysis-associated complications in sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. Gardos pathway to sickle cell therapies? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ashpublications.org [ashpublications.org]

- 11. jdc.jefferson.edu [jdc.jefferson.edu]

- 12. [PDF] Efficacy and safety of the Gardos channel blocker, this compound (ICA-17043), in patients with sickle cell anemia. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Anti-inflammatory Properties of Senicapoc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senicapoc (formerly ICA-17043) is a potent and highly selective small molecule inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as the Gardos channel). Initially developed for sickle cell anemia, this compound was found to be safe and well-tolerated in human clinical trials, though it did not meet its primary endpoint for reducing vaso-occlusive crises.[1] Subsequent research has unveiled a significant role for the KCa3.1 channel in modulating neuroinflammation, particularly through its high expression in activated microglia. This has led to the repurposing of this compound as a promising therapeutic candidate for neuroinflammatory and other inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining the experimental protocols used to generate this evidence.

Introduction to this compound and the KCa3.1 Channel

This compound is an orally bioavailable compound that selectively blocks the KCa3.1 channel with high potency.[2] The KCa3.1 channel is a member of the calcium-activated potassium channel family, which plays a crucial role in regulating the membrane potential of both excitable and non-excitable cells. In the context of the immune system, KCa3.1 is minimally expressed in resting immune cells but is significantly upregulated upon activation, particularly in microglia, T-lymphocytes, and macrophages.[1][3]

The channel's primary function in these cells is to facilitate potassium (K+) efflux. This hyperpolarizes the cell membrane, which in turn increases the electrochemical driving force for calcium (Ca2+) influx through channels like the ORAI1 CRAC channel. This sustained elevation of intracellular Ca2+ is a critical second messenger that drives a host of pro-inflammatory activities, including cellular proliferation, migration, and the production and release of inflammatory mediators such as cytokines and nitric oxide.[1][2]

Mechanism of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by directly inhibiting the KCa3.1 channel. By blocking K+ efflux, it prevents membrane hyperpolarization and dampens the subsequent Ca2+ influx required for full immune cell activation. This targeted intervention effectively suppresses the downstream inflammatory cascade. In microglia, the resident immune cells of the central nervous system (CNS), this mechanism has been shown to be particularly effective at reducing the pro-inflammatory phenotype associated with neurodegenerative diseases and acute brain injury.[1][2]

Preclinical Evidence of Anti-inflammatory Efficacy

The anti-inflammatory properties of this compound have been demonstrated across a range of in vitro and in vivo models.

In Vitro Studies

In vitro assays, primarily using cultured microglia, have been instrumental in elucidating this compound's direct effects on inflammatory cells. These studies show that this compound potently inhibits KCa3.1 currents and suppresses the production of key inflammatory molecules.

Table 1: Summary of In Vitro Efficacy Data for this compound

| Assay Type | Cell Type | Key Findings | IC50 / Concentration | Reference(s) |

| KCa3.1 Current Inhibition | Cultured Microglia | Inhibition of KCa3.1 currents | IC50: 7 nM | [2][4] |

| KCa3.1 Binding/Flux | Human Red Blood Cells | Inhibition of Gardos channel activity | IC50: 11 nM | [1] |

| Cytokine Release | Primary Astrocytes (LPS-stimulated) | Dose-dependent decrease in TNF-α release | Significant at 0.1, 1, 10 µM | [5] |

| Cytokine Release | Primary Astrocytes (LPS-stimulated) | Dose-dependent decrease in IL-1β release | Significant at 1, 10 µM | [5] |

| Inflammatory Gene Expression | Cultured Microglia | Suppression of iNOS and COX-2 | Not specified | [2][4] |

| Inflammasome Induction | Cultured Microglia | Prevention of NLRP3 induction | Not specified | [2][4] |

In Vivo Animal Studies

Animal models of human diseases have provided compelling evidence for the therapeutic potential of this compound in treating conditions with a significant neuroinflammatory component.

Table 2: Summary of In Vivo Efficacy Data for this compound

| Disease Model | Animal | Dosing Regimen | Key Findings | Reference(s) |

| Ischemic Stroke | Mouse (tMCAO) | 10 mg/kg (p.o., BID) | 48% reduction in T2-weighted lesion area (20.5% vs 11.6%) | [2] |

| 40 mg/kg (p.o., BID) | 55% reduction in T2-weighted lesion area (20.5% vs 9.3%) | [2] | ||

| 10 & 40 mg/kg | Significant improvement in neurological deficit score (DeRyck test) | [2][6] | ||

| Alzheimer's Disease | Mouse (5xFAD) | Medicated diet for 3 months | 45% reduction in CD11b immunoreactivity (microglial activation) | [4] |

| Medicated diet for 3 months | Significant reduction in IL-1β, TNF-α, IL-6, and iNOS mRNA | [4] | ||

| Chronic Asthma | Sheep (HDM challenge) | 30 mg/kg (p.o., BID) | Completely attenuated the increase in resting airway resistance | [7] |

| 30 mg/kg (p.o., BID) | 58% reduction in peak early-phase lung resistance increase | [7] | ||

| 30 mg/kg (p.o., BID) | Significant reduction in bronchoalveolar lavage eosinophils | [7] |

Clinical Evidence of Anti-inflammatory Activity

While not originally designed to measure anti-inflammatory outcomes, clinical trials of this compound in other indications have provided supportive evidence of its effects on inflammatory processes in humans.

Table 3: Summary of Clinical Efficacy Data for this compound

| Indication | Study Design | Key Findings | Reference(s) |

| Allergic Asthma | Phase IIa, Randomized, Placebo-Controlled (n=34) | 29% improvement in the average decline in FEV1 (p=0.06) | [1][8] |

| 24% reduction in the fraction of exhaled nitric oxide (FeNO) (p=0.10) | [1][8] | ||

| Exercise-Induced Asthma | Phase IIa, Randomized, Placebo-Controlled (n=69) | Failed to demonstrate improvement in primary endpoints (FEV1) | [9] |

The reduction in exhaled nitric oxide, a biomarker for eosinophilic airway inflammation, in the allergic asthma trial is particularly suggestive of an anti-inflammatory effect.[1][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. This section outlines the core protocols used in the cited studies.

In Vitro Microglial Activation and Cytokine Analysis

This protocol describes the stimulation of microglia to induce a pro-inflammatory state and the subsequent measurement of inflammatory gene expression.

Methodology:

-

Cell Culture: Primary microglia are isolated from neonatal rat or mouse pups, or an immortalized cell line like BV2 is used. Cells are plated at a density of >10^5 cells/well in 6-well plates and incubated for 24 hours.[10]

-

Treatment: Culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle (DMSO). Cells are pre-incubated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response. Control wells receive no LPS. Cells are incubated for a further 6 to 24 hours.[9][10]

-

RNA Extraction and RT-qPCR: After incubation, cells are lysed and total RNA is extracted using a commercial kit. cDNA is synthesized via reverse transcription. Quantitative real-time PCR (RT-qPCR) is performed using SYBR Green chemistry and specific primers for target genes (e.g., TNF-α, IL-1β, IL-6, iNOS) and a reference gene (e.g., GAPDH). Relative expression is quantified using the comparative Ct (ΔΔCt) method.[11]

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to directly measure the activity of KCa3.1 channels on the microglial cell membrane and assess inhibition by this compound.

Methodology:

-

Cell Preparation: Acutely isolated microglia are plated on poly-L-lysine-coated glass coverslips and allowed to adhere for at least 10 minutes.[3]

-

Solutions:

-

Recording: Whole-cell patch-clamp recordings are performed at room temperature. Microglia are voltage-clamped at a holding potential of -70 mV. KCa3.1 currents are elicited using a voltage ramp protocol (e.g., from -120 mV to +40 mV).[12]

-

Inhibition Assay: After establishing a stable baseline current, this compound is added to the external solution in increasing concentrations to generate a dose-response curve and calculate the IC50 value.[3]

In Vivo Ischemic Stroke Model (tMCAO)

The transient middle cerebral artery occlusion (tMCAO) model is a widely used and clinically relevant model of focal ischemic stroke.

References

- 1. This compound: Repurposing a Drug to Target Microglia KCa3.1 in Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing the KCa3.1 Blocker this compound for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The potassium channel KCa3.1 constitutes a pharmacological target for neuroinflammation associated with ischemia/reperfusion stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Repurposing the KCa3.1 Blocker this compound for Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KCa3.1/IK1 Channel Regulation by cGMP-Dependent Protein Kinase (PKG) via Reactive Oxygen Species and CaMKII in Microglia: An Immune Modulating Feedback System? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of the KCa3.1 blocker, this compound, on cerebral edema and cardiovascular function after cardiac arrest — A randomized experimental rat study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Ca2+-Activated K+ Channel KCNN4/KCa3.1 Contributes to Microglia Activation and Nitric Oxide-Dependent Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Senicapoc's Modulation of Ion Channel Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senicapoc (formerly ICA-17043) is a potent and selective small-molecule blocker of the intermediate-conductance calcium-activated potassium channel, KCa3.1, also known as the Gardos channel. This channel plays a crucial role in regulating cellular volume and signaling pathways in a variety of cell types, including erythrocytes and immune cells. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on ion channel activity, detailed experimental protocols for its study, and its modulation of key signaling pathways.

Introduction

This compound is a triphenylacetamide derivative that has been extensively studied for its therapeutic potential in conditions characterized by abnormal cell hydration and inflammation.[1][2] Its primary molecular target is the KCa3.1 ion channel, a critical regulator of potassium efflux and membrane potential. By inhibiting this channel, this compound has demonstrated significant effects in preclinical and clinical studies, particularly in the context of sickle cell disease (SCD) and neuroinflammatory disorders.[3][4] This document serves as a comprehensive resource for researchers and drug developers interested in the technical aspects of this compound's interaction with the KCa3.1 channel and its downstream cellular consequences.

Mechanism of Action

This compound acts as a pore blocker of the KCa3.1 channel.[5] It is believed to bind to a site within the inner pore of the channel, thereby physically occluding the passage of potassium ions.[5] This inhibition is highly potent and selective, leading to a reduction in potassium efflux and subsequent cellular effects.

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's potency, selectivity, and pharmacokinetic properties.

Table 1: Potency of this compound

| Parameter | Species | Cell Type | Value | Reference(s) |

| IC50 (KCa3.1/Gardos Channel) | Human | Red Blood Cells | 11 nM | [2][6] |

| IC50 (KCa3.1/Gardos Channel) | Mouse | Red Blood Cells | 50 ± 6 nM | [2][6] |

| IC50 (RBC Dehydration Inhibition) | Human | Red Blood Cells | 30 nM | [2][6] |

| IC50 (Ca2+-induced Rubidium Flux) | Human | Red Blood Cells | 11 nM | [6] |

Table 2: Selectivity of this compound

| Ion Channel/Receptor/Enzyme/Transporter | Inhibition at 1 µM | Reference(s) |

| ~70 neuronal drug targets (50 receptors, 8 enzymes, 5 transporters, 7 ion channels) | No significant inhibition | [6] |

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Species | Dose | Value | Reference(s) |

| Half-life (t1/2) | Human | Single oral dose | 12.8 days | [7] |

| Cmax (50 mg single dose) | Human | 50 mg | 59.1 ng/mL | [7] |

| Cmax (100 mg single dose) | Human | 100 mg | 108.7 ng/mL | [7] |

| Cmax (150 mg single dose) | Human | 150 mg | 109.1 ng/mL | [7] |

| AUC(0-infinity) (50 mg single dose) | Human | 50 mg | 11,827 ng.hr/mL | [7] |

| AUC(0-infinity) (100 mg single dose) | Human | 100 mg | 19,697 ng.hr/mL | [7] |

| AUC(0-infinity) (150 mg single dose) | Human | 150 mg | 30,676 ng.hr/mL | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology for KCa3.1 Inhibition

This protocol is designed to measure the inhibitory effect of this compound on KCa3.1 channel currents in a controlled in vitro system.

Materials:

-

HEK293 cells stably expressing human KCa3.1 channels

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4 with NaOH

-

Internal solution (in mM): 145 K-Aspartate, 2 MgCl2, 10 HEPES, 10 EGTA, 8.5 CaCl2 (for 1 µM free Ca2+); pH 7.2 with KOH

-

This compound stock solution (in DMSO) and dilutions

Procedure:

-

Cell Preparation: Plate HEK293-KCa3.1 cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Recording Setup: Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

-

Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Current Recording: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a voltage ramp from -120 mV to +40 mV over 200 ms to elicit KCa3.1 currents.

-

This compound Application: Perfuse the recording chamber with external solution containing the desired concentration of this compound. Allow 2-3 minutes for the drug to equilibrate.

-

Data Acquisition: Record KCa3.1 currents before and after the application of this compound.

-

Data Analysis: Measure the peak outward current at a specific voltage (e.g., +40 mV) and calculate the percentage of inhibition by this compound. Construct a dose-response curve to determine the IC50 value.

Rubidium (86Rb+) Efflux Assay for Gardos Channel Activity

This assay measures the activity of the Gardos channel by tracking the efflux of the potassium surrogate, radioactive rubidium (86Rb+), from red blood cells.

Materials:

-

Freshly drawn human blood

-

86RbCl

-

Flux buffer (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4

-

Wash buffer (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 10 HEPES; pH 7.4

-

A23187 (calcium ionophore)

-

This compound stock solution (in DMSO) and dilutions

-

Scintillation counter and vials

Procedure:

-

Red Blood Cell (RBC) Preparation: Isolate RBCs by centrifugation and wash three times with wash buffer.

-

86Rb+ Loading: Resuspend the washed RBCs in flux buffer containing 86RbCl (1-2 µCi/mL) and incubate for 2-3 hours at 37°C to allow for 86Rb+ uptake.

-

Washing: After loading, wash the RBCs four times with ice-cold wash buffer to remove extracellular 86Rb+.

-

Assay Initiation: Resuspend the 86Rb+-loaded RBCs in flux buffer at a 5% hematocrit. Aliquot the cell suspension into microcentrifuge tubes.

-

This compound Pre-incubation: Add this compound at various concentrations to the respective tubes and incubate for 10 minutes at 37°C.

-

Channel Activation: Initiate K+ efflux by adding A23187 (1 µM final concentration) to all tubes except the basal efflux control.

-

Efflux Measurement: At specific time points (e.g., 0, 5, 10, 15 minutes), centrifuge the tubes to pellet the RBCs. Collect the supernatant, which contains the effluxed 86Rb+.

-

Quantification: Measure the radioactivity in the supernatant and the cell pellet using a scintillation counter.

-

Data Analysis: Calculate the percentage of 86Rb+ efflux at each time point and for each this compound concentration. Determine the inhibitory effect of this compound on Gardos channel activity.

Red Blood Cell Density Gradient Separation

This protocol is used to assess the effect of this compound on the density of red blood cells, a key parameter in sickle cell disease.

Materials:

-

Whole blood

-

Percoll solution

-

1.5 M NaCl

-

Phosphate-buffered saline (PBS)

-

Centrifuge and tubes

Procedure:

-

Preparation of Isotonic Percoll: Prepare a stock isotonic Percoll (SIP) solution by mixing 9 parts Percoll with 1 part 1.5 M NaCl.

-

Gradient Formation: Prepare discontinuous Percoll gradients by carefully layering solutions of decreasing Percoll concentrations (and therefore decreasing density) in a centrifuge tube. For example, layers of 80%, 70%, 60%, and 50% SIP in PBS can be used.

-

Sample Loading: Wash the red blood cells with PBS. Carefully layer a small volume of the washed RBC suspension on top of the Percoll gradient.

-

Centrifugation: Centrifuge the tubes at a low speed (e.g., 800 x g) for 20-30 minutes at room temperature.

-

Fraction Collection: After centrifugation, distinct bands of RBCs will be visible at the interfaces of the Percoll layers, corresponding to different cell densities. Carefully collect each fraction using a pipette.

-

Analysis: Wash the collected RBC fractions with PBS to remove the Percoll. The cells can then be counted, and their hemoglobin concentration and other parameters can be measured to determine the density distribution of the RBC population.

Signaling Pathways and Visualizations

This compound's modulation of the KCa3.1 channel has significant downstream effects on various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Erythrocyte Dehydration Pathway in Sickle Cell Disease

In sickle cell erythrocytes, deoxygenation-induced sickling leads to an influx of Ca2+ through the mechanosensitive ion channel Piezo1.[1][8][9] This rise in intracellular Ca2+ activates the Gardos channel, leading to K+ and water efflux, cellular dehydration, and increased hemoglobin S concentration, which further promotes sickling. This compound blocks the Gardos channel, interrupting this vicious cycle.

Caption: this compound's role in preventing erythrocyte dehydration in sickle cell disease.

Modulation of Neuroinflammation in Microglia

In microglia, the brain's resident immune cells, KCa3.1 channel activity is upregulated in response to inflammatory stimuli. This leads to Ca2+ influx and the activation of downstream signaling pathways, such as p38 MAPK and NF-κB, resulting in the production of pro-inflammatory mediators. This compound, by blocking KCa3.1, can attenuate this neuroinflammatory response.

Caption: this compound's modulation of neuroinflammatory signaling in microglia.

Astrocyte-Mediated Neuroinflammation and the PI3K/AKT/GSK3β Pathway

In astrocytes, another key glial cell type in the central nervous system, KCa3.1 has been implicated in the phenotypic switch to reactive astrogliosis during neuroinflammation. This process can involve the PI3K/AKT/GSK3β signaling pathway. This compound's inhibition of KCa3.1 can influence this pathway, potentially reducing the neurotoxic effects of reactive astrocytes.[10][11][12]

References

- 1. Mechanotransduction mechanisms in human erythrocytes: Fundamental physiology and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound (ICA-17043): a potential therapy for the prevention and treatment of hemolysis-associated complications in sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Improvements in haemolysis and indicators of erythrocyte survival do not correlate with acute vaso-occlusive crises in patients with sickle cell disease: a phase III randomized, placebo-controlled, double-blind study of the Gardos channel blocker this compound (ICA-17043) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Quantitative absorption imaging of red blood cells to determine physical and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piezo1 links mechanical forces to red blood cell volume - OAK Open Access Archive [oak.novartis.com]

- 9. tandfonline.com [tandfonline.com]

- 10. The Gárdos Channel and Piezo1 Revisited: Comparison between Reticulocytes and Mature Red Blood Cells[v1] | Preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Rise and Stumble of Senicapoc (ICA-17043): A Gardos Channel Blocker's Journey in Sickle Cell Disease

An In-depth Technical Guide on the Discovery and Development of ICA-17043

Abstract

Senicapoc (ICA-17043) emerged as a promising therapeutic agent for sickle cell disease (SCD) by targeting the Gardos channel (KCa3.1), a key regulator of red blood cell (RBC) hydration. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its initial identification as a potent and selective Gardos channel blocker to its evaluation in clinical trials. The document details the drug's mechanism of action, preclinical validation in animal models, and the outcomes of Phase 1, 2, and 3 clinical studies. While demonstrating a favorable safety profile and positive effects on hematological parameters, this compound ultimately failed to meet its primary endpoint of reducing vaso-occlusive crises in a Phase 3 trial, leading to the discontinuation of its development for SCD. This guide serves as a valuable case study for researchers, scientists, and drug development professionals, offering insights into the complexities of targeting ion channels for therapeutic intervention in complex genetic disorders.

Introduction: The Rationale for Gardos Channel Inhibition in Sickle Cell Disease

Sickle cell disease is a monogenic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS). Upon deoxygenation, HbS polymerizes, causing RBCs to become rigid and adopt a characteristic sickle shape. This sickling process is highly dependent on the intracellular concentration of HbS. Dehydration of sickle RBCs, a hallmark of the disease, increases the MCHC and dramatically accelerates HbS polymerization.

One of the primary pathways contributing to sickle RBC dehydration is the Gardos channel, an intermediate-conductance calcium-activated potassium channel (KCa3.1). In sickle RBCs, repeated sickling events lead to an influx of Ca2+, which activates the Gardos channel. The subsequent efflux of potassium, followed by chloride and water, results in cellular dehydration, increased MCHC, and a vicious cycle of further sickling, hemolysis, and vaso-occlusion.

Therefore, inhibiting the Gardos channel presented a rational therapeutic strategy to prevent RBC dehydration, reduce HbS polymerization, and consequently ameliorate the pathophysiology of SCD.

Discovery and Preclinical Development of this compound (ICA-17043)

This compound, chemically known as 2,2-bis(4-fluorophenyl)-2-phenylacetamide, was identified by Icagen, Inc. as a potent and selective blocker of the Gardos channel.

Mechanism of Action

This compound is a non-competitive inhibitor of the Gardos channel, binding to a site distinct from the calcium-binding site. This blockade prevents the efflux of potassium from RBCs, thereby maintaining cellular hydration and reducing the intracellular concentration of HbS.

In Vitro Potency

The potency of this compound was determined using a rubidium (Rb+) efflux assay, where Rb+ serves as a surrogate for K+.

Table 1: In Vitro Potency of this compound

| Assay | Cell Type | IC50 (nM) | Reference |